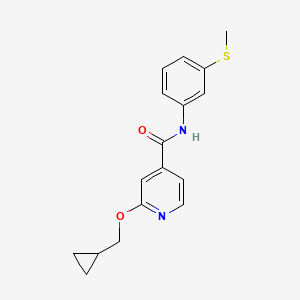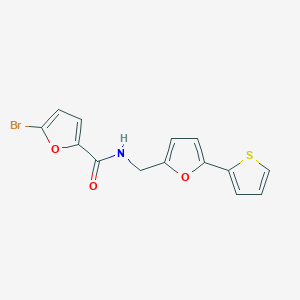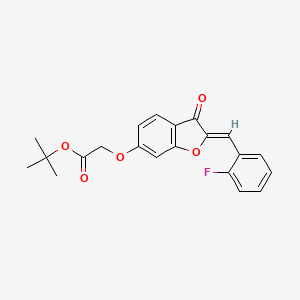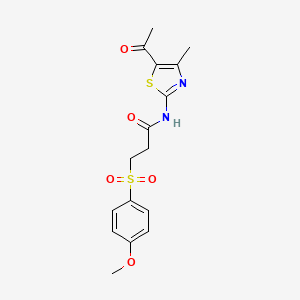
2-(cyclopropylmethoxy)-N-(3-(methylthio)phenyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of isonicotinamide, which is a form of Vitamin B3 or niacin. The molecule has been modified with a cyclopropylmethoxy group and a 3-(methylthio)phenyl group. These modifications could potentially alter the properties and biological activity of the original molecule .
Molecular Structure Analysis
The molecular structure of this compound would be based on the isonicotinamide core, with the cyclopropylmethoxy and 3-(methylthio)phenyl groups attached at the appropriate positions .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the specific conditions and reagents present. For example, the methylthio group might be susceptible to oxidation, and the amide group could participate in condensation reactions .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Isonicotinamides, including derivatives similar to the chemical , have been studied for their ability to undergo cyclisation reactions, yielding spirocyclic compounds. These reactions are crucial for creating complex molecular architectures in synthetic chemistry (H. Brice & J. Clayden, 2009).
Imaging and Diagnostic Applications
- Certain isonicotinamide derivatives have been synthesized for potential use as PET (Positron Emission Tomography) agents, aiming to image GSK-3 enzyme activity in Alzheimer's disease. This research underscores the diagnostic applications of isonicotinamide compounds in neurodegenerative disease studies (Mingzhang Gao, Min Wang, & Q. Zheng, 2017).
Material Science and Crystallography
- The co-crystallization properties of isonicotinamide with various carboxylic acids have been explored, leading to novel co-crystal structures. These findings have implications for the development of new materials with tailored properties (A. Lemmerer & M. Fernandes, 2012).
Biochemistry and Molecular Biology
- Isoxazol and cinchoninic acid derivatives, structurally related to isonicotinamide, have been studied for their inhibitory effects on enzymes critical for immune cell function, suggesting potential therapeutic applications in immunology and oncology (W. Knecht & M. Löffler, 1998).
Organic Chemistry and Catalysis
- Research into the synthesis of carbon-11-labeled isonicotinamides points towards their use in developing new radiolabeled compounds for PET imaging, offering insights into enzyme function in real-time within the human body (Mingzhang Gao, Min Wang, & Q. Zheng, 2017).
Antimicrobial and Anticancer Research
- Novel compounds synthesized from isonicotinamide frameworks have shown biological activity against bacterial and cancer cell growth, suggesting their potential in developing new antimicrobial and anticancer therapies (S. Salahuddin, M. Hanafi, & H. Hariyanti, 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(cyclopropylmethoxy)-N-(3-methylsulfanylphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-22-15-4-2-3-14(10-15)19-17(20)13-7-8-18-16(9-13)21-11-12-5-6-12/h2-4,7-10,12H,5-6,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYASBGOVXJXGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=CC(=NC=C2)OCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropylmethoxy)-N-(3-(methylthio)phenyl)isonicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([3,3'-bipyridin]-5-ylmethyl)-3-(trifluoromethoxy)benzamide](/img/structure/B2977916.png)

![2-[1-Cyano-2-(2-pyridinyl)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2977918.png)
![[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2977919.png)

![6-Phenyl-3,7-dioxabicyclo[4.1.0]heptane](/img/structure/B2977927.png)

![2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-phenylacetamide](/img/structure/B2977930.png)


![N-(4-bromophenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2977934.png)
![2-[(1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]-N~1~-(2-furylmethyl)acetamide](/img/structure/B2977935.png)
![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl pentanoate](/img/structure/B2977936.png)
